

The Therapeutic Potential of INCB054329 (Pemigatinib) in Oncology: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB054329, also known as pemigatinib (brand name Pemazyre®), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, 2, and 3. Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, rearrangements, and activating mutations, is a known oncogenic driver in various malignancies. Pemigatinib has demonstrated significant clinical activity in tumors harboring these alterations, leading to its approval for the treatment of specific cancers. This technical guide provides an in-depth overview of the preclinical and clinical development of pemigatinib, its mechanism of action, key efficacy and safety data, and the experimental methodologies employed in its evaluation.

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations leading to constitutive activation of FGFR signaling can drive tumorigenesis. **INCB054329** (pemigatinib) is a small molecule kinase inhibitor designed to target and inhibit the activity of FGFR1, 2, and 3. This targeted approach offers a promising therapeutic strategy for patients with tumors characterized by specific FGFR alterations.



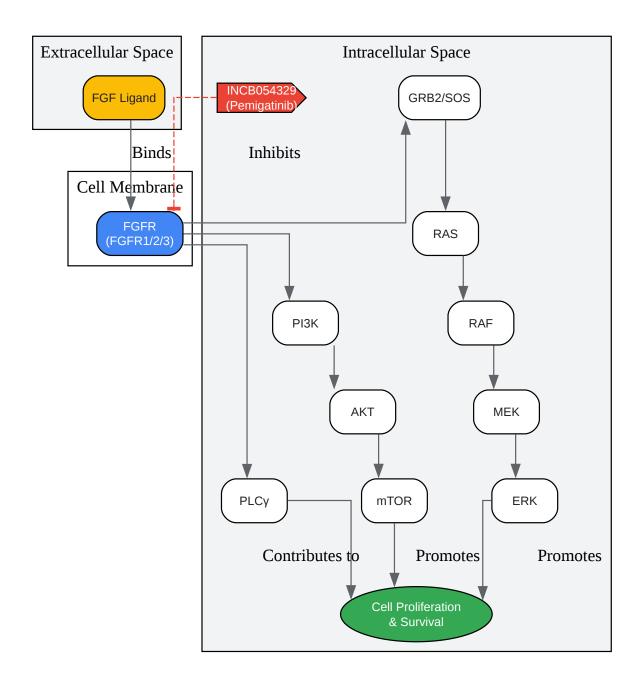
Pemigatinib has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. It is also approved for the treatment of adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.

Mechanism of Action

Pemigatinib is a competitive inhibitor of the ATP-binding site of the FGFR1, 2, and 3 kinase domains. By binding to and blocking the phosphorylation and activation of these receptors, pemigatinib effectively inhibits the downstream signaling pathways that are critical for tumor cell growth and survival. The primary downstream pathways affected include the RAS/MAPK, PI3K/AKT, and PLCy pathways. Constitutive activation of these pathways due to FGFR alterations can lead to uncontrolled cell proliferation and survival of malignant cells. Pemigatinib's inhibition of FGFR signaling disrupts these oncogenic processes.

Signaling Pathway Diagram





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Caption: The FGFR signaling pathway and the inhibitory action of INCB054329.

Preclinical Characterization In Vitro Activity



Pemigatinib has demonstrated potent and selective inhibition of FGFR1, 2, and 3 in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target	IC50 (nM)
FGFR1	<2
FGFR2	<2
FGFR3	<2
FGFR4	~100
Source:	

In cell-based assays, pemigatinib selectively inhibited the growth of cancer cell lines with activating FGFR amplifications and fusions, leading to a decrease in cell viability.

In Vivo Activity

In mouse xenograft models of human tumors with FGFR1, FGFR2, or FGFR3 alterations, oral administration of pemigatinib resulted in significant anti-tumor activity. These models included patient-derived xenografts of cholangiocarcinoma expressing an FGFR2 fusion protein.

Clinical Development and Efficacy

The clinical development of pemigatinib has been primarily focused on patients with tumors harboring FGFR alterations, identified through FDA-approved companion diagnostics. The FIGHT (Fibroblast Growth Factor Receptor in Oncology and Hematology Trials) program encompasses several clinical studies evaluating the safety and efficacy of pemigatinib.

Cholangiocarcinoma (FIGHT-202)

The approval of pemigatinib for cholangiocarcinoma was based on the results of the multicenter, open-label, single-arm FIGHT-202 trial (NCT02924376). The study enrolled patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma. Efficacy was evaluated in a cohort of 107 patients with FGFR2 fusions or rearrangements.



Table 1: Efficacy of Pemigatinib in Cholangiocarcinoma (FIGHT-202)

Efficacy Endpoint	Result (n=107)	95% Confidence Interval (CI)
Overall Response Rate (ORR)	35.5%	26.5% - 45.3%
Complete Response (CR)	2.8%	
Partial Response (PR)	32.7%	
Median Duration of Response (DOR)	9.1 months	6.0 - 13.5 months
Median Progression-Free Survival (PFS)	7.0 months	
Median Overall Survival (OS)	17.5 months	-
Source:		_

Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement (FIGHT-203)

The efficacy of pemigatinib in adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement was evaluated in the FIGHT-203 trial (NCT03011372), a multicenter, open-label, single-arm study.

Table 2: Efficacy of Pemigatinib in Myeloid/Lymphoid Neoplasms (FIGHT-203)



Patient Population	Efficacy Endpoint	Result
Chronic Phase in Marrow ± EMD (n=18)	Complete Response (CR) Rate	78%
Median Time to CR	104 days	
Median Duration of CR	Not Reached	
Blast Phase in Marrow ± EMD (n=4)	Complete Response (CR)	2 patients
Extramedullary Disease (EMD) only (n=3)	Complete Response (CR)	1 patient
All Patients (n=28)	Complete Cytogenetic Response Rate	79%
Source:		

Safety and Tolerability

The most common adverse reactions observed in patients treated with pemigatinib include hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, constipation, stomatitis, dry eye, and dry mouth. Ocular toxicity, specifically retinal pigment epithelial detachment, is a known risk and requires regular ophthalmologic monitoring. Hyperphosphatemia is an on-target effect of FGFR inhibition and can be managed with diet and phosphate-lowering therapy.

Experimental Protocols FGFR Kinase Inhibition Assay (Biochemical)

- Principle: To measure the in vitro inhibitory activity of pemigatinib against purified FGFR kinase domains.
- Methodology: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are
 incubated with a peptide substrate and ATP in a buffer solution. Pemigatinib is added at
 various concentrations. The kinase reaction is allowed to proceed, and the amount of
 phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-



based detection method. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay

- Principle: To assess the effect of pemigatinib on the growth of cancer cell lines.
- Methodology: Cancer cell lines with and without known FGFR alterations are seeded in multi-well plates. The cells are treated with increasing concentrations of pemigatinib or vehicle control. After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescence-based assay (e.g., MTT or CellTiter-Glo®). The GI50 (50% growth inhibition) value is calculated.

In Vivo Xenograft Studies

- Principle: To evaluate the anti-tumor efficacy of pemigatinib in a living organism.
- Methodology: Human cancer cell lines with documented FGFR alterations are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are randomized to receive oral administration of pemigatinib at various dose levels and schedules or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated FGFR).

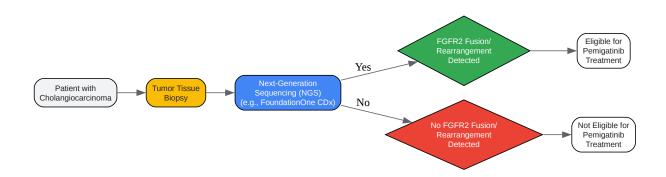
Clinical Trial Protocol: FIGHT-202 (NCT02924376) - Abridged

- Study Design: A multicenter, open-label, single-arm, phase 2 study.
- Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with documented FGFR2 fusions or rearrangements.
- Treatment: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off therapy, in 21-day cycles.
- Tumor Assessment: Tumor response was evaluated by an independent review committee according to RECIST v1.1 criteria.



- Primary Endpoint: Objective Response Rate (ORR).
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
 Overall Survival (OS), and safety.

Experimental Workflow: Patient Screening for FGFR2 Alterations



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Caption: A typical workflow for identifying patients eligible for pemigatinib therapy.

Mechanisms of Resistance

Acquired resistance to pemigatinib can occur, limiting its long-term efficacy. The most common mechanisms of resistance involve the emergence of secondary mutations in the FGFR2 kinase domain, particularly gatekeeper and molecular brake mutations. These mutations can interfere with the binding of pemigatinib to the FGFR2 protein. Off-target resistance mechanisms, such as the activation of bypass signaling pathways, have also been observed.

Conclusion

INCB054329 (pemigatinib) is a valuable targeted therapy for patients with cancers driven by FGFR1, FGFR2, and FGFR3 alterations. Its demonstrated efficacy in cholangiocarcinoma and myeloid/lymphoid neoplasms highlights the importance of genomic testing to identify patients







who are most likely to benefit from this treatment. Ongoing research is focused on expanding the utility of pemigatinib to other FGFR-driven cancers, understanding and overcoming mechanisms of resistance, and exploring its use in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the current knowledge on pemigatinib, serving as a resource for the scientific and drug development community.

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